2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(4-morpholin-4-ylbut-2-ynyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(13-15-14-5-1-2-6-16(14)23-19-15)18-7-3-4-8-20-9-11-22-12-10-20/h1-2,5-6H,7-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTOMYAJMWUMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The morpholinobut-2-yn-1-yl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity, while the acetamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely follows routes similar to , utilizing coupling reactions between benzoisoxazole acetic acid derivatives and morpholine-containing amines .
- Biological Activity : Morpholine and alkyne groups may synergize to enhance target engagement, as seen in CD73 inhibitors, though empirical validation is needed .
- Safety and Patent Status: No direct toxicity data are available, but structurally related compounds (e.g., ) are stable at 95% purity, suggesting manageable synthesis challenges .
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(4-morpholinobut-2-yn-1-yl)acetamide is a derivative of benzoisoxazole, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[d]isoxazole moiety linked to a morpholinobut-2-yn-1-yl group through an acetamide bond. This unique structure is thought to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoisoxazole exhibit significant antimicrobial properties. For example, a study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing lower efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds were reported, highlighting their potential use in treating bacterial infections.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2 | Bacillus subtilis | 50 |
| 6 | Staphylococcus aureus | 30 |
| 13 | Escherichia coli | 100 |
Anticancer Activity
The cytotoxic effects of benzoisoxazole derivatives have been extensively studied, revealing promising anticancer properties. For instance, compounds similar to the target molecule have shown selective toxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Notably, some derivatives demonstrated significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as targeted anticancer agents .
The mechanisms underlying the biological activities of benzoisoxazole derivatives are multifaceted:
- Inhibition of Cell Proliferation : Many studies suggest that these compounds interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
- Interaction with Receptors : Some compounds have been shown to bind selectively to specific receptors involved in cellular signaling pathways, influencing various biological responses.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzoisoxazole derivatives in vitro. Among the tested compounds, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity. The study also established a structure–activity relationship that guided further modifications aimed at enhancing efficacy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related benzoisoxazole compounds. The study utilized a panel of bacterial strains and yeast to assess the antimicrobial activity. Results indicated that specific substitutions on the benzene ring significantly influenced antimicrobial potency, with electron-donating groups enhancing activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
